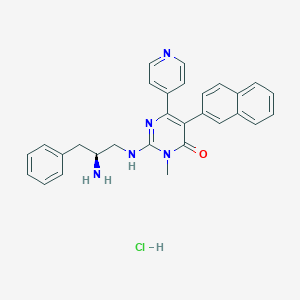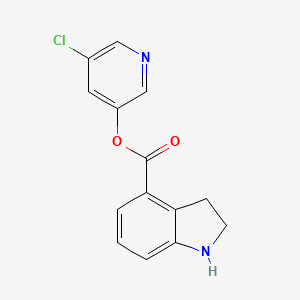
Indole chloropyridinyl-ester derived, 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GRL-1720 is a small-molecule compound that has gained attention for its potent inhibitory activity against the main protease (Mpro) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is characterized by its indoline moiety and has shown significant promise in blocking the replication of the virus, making it a potential candidate for therapeutic applications against COVID-19 .
Preparation Methods
The synthesis of GRL-1720 involves the preparation of indole chloropyridinyl esters. The synthetic route typically includes the following steps:
Formation of Indole Moiety: The indole moiety is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Chloropyridinyl Ester Formation: The chloropyridinyl ester is prepared by reacting the indole derivative with chloropyridine under controlled conditions.
Final Coupling: The final step involves coupling the indole moiety with the chloropyridinyl ester to form GRL-1720.
Industrial production methods for GRL-1720 are not extensively documented, but the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production.
Chemical Reactions Analysis
GRL-1720 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: GRL-1720 can undergo substitution reactions, particularly at the indole and pyridine moieties, to form different analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GRL-1720 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of SARS-CoV-2 Mpro inhibitors and their structure-activity relationships.
Biology: The compound is employed in cell-based assays to evaluate its antiviral activity against SARS-CoV-2.
Medicine: GRL-1720 is being investigated for its potential therapeutic applications in treating COVID-19 by inhibiting the replication of the virus.
Industry: The compound is used in the development of antiviral drugs and in the study of viral protease inhibitors
Mechanism of Action
The mechanism of action of GRL-1720 involves its irreversible, covalent inhibition of the SARS-CoV-2 main protease (Mpro). The compound forms a covalent bond with the active site of the protease, thereby blocking its activity and preventing the replication of the virus. This inhibition is time-dependent and involves specific interactions with the amino acid residues in the active site of the protease .
Comparison with Similar Compounds
GRL-1720 is unique due to its indoline moiety and its potent inhibitory activity against SARS-CoV-2 Mpro. Similar compounds include:
PF-07321332: A non-covalent inhibitor of SARS-CoV-2 Mpro that has been studied for its antiviral properties.
These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with the protease.
Properties
Molecular Formula |
C14H11ClN2O2 |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
(5-chloropyridin-3-yl) 2,3-dihydro-1H-indole-4-carboxylate |
InChI |
InChI=1S/C14H11ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-3,6-8,17H,4-5H2 |
InChI Key |
JROSKNTUYSPHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C(=O)OC3=CC(=CN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


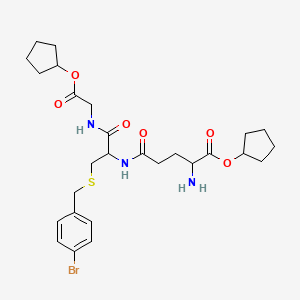
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
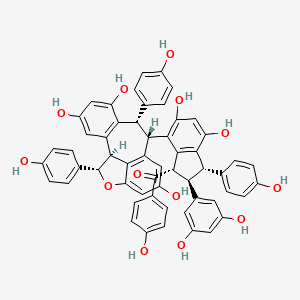
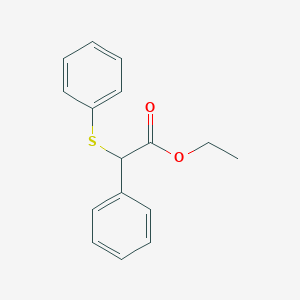
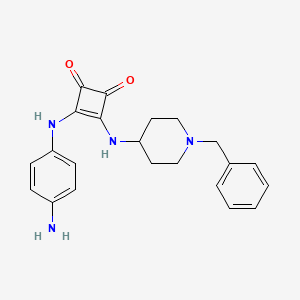
![(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B15073846.png)
![(2R)-N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B15073855.png)

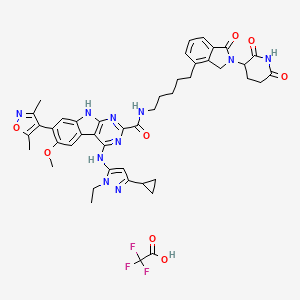

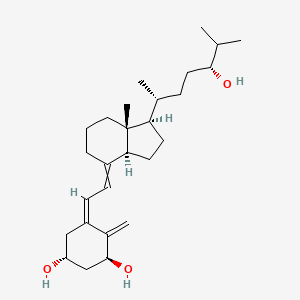
![2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate](/img/structure/B15073886.png)
